4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure includes a chlorostyryl group, a morpholine-4-carbonyl group, and a pyridin-1-ium ion, paired with a tetraphenylborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multi-step organic reactions. The process may include:
Formation of the Chlorostyryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a chlorobenzaldehyde.
Introduction of the Morpholine-4-Carbonyl Group: This step may involve the reaction of morpholine with a suitable carboxylic acid derivative.
Formation of the Pyridin-1-ium Ion: This can be synthesized through the quaternization of pyridine with an appropriate alkylating agent.
Combination with Tetraphenylborate: The final step involves the ion exchange reaction to pair the pyridin-1-ium ion with the tetraphenylborate anion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chlorostyryl group.
Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carbonyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-1-ium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: It could be used as a probe to study biological processes or as a ligand in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a catalyst, the compound might facilitate the formation or breaking of chemical bonds through electron transfer. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorostyryl)pyridine: Lacks the morpholine-4-carbonyl group.
1-(Morpholine-4-carbonyl)pyridin-1-ium: Lacks the chlorostyryl group.
Tetraphenylborate Salts: Various salts with different cations.
Uniqueness
The combination of the chlorostyryl, morpholine-4-carbonyl, and pyridin-1-ium groups in a single molecule, paired with the tetraphenylborate anion, may confer unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C42H38BClN2O2 |
---|---|
Molecular Weight |
649.0 g/mol |
IUPAC Name |
[4-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-1-ium-1-yl]-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H18ClN2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;19-17-5-3-15(4-6-17)1-2-16-7-9-20(10-8-16)18(22)21-11-13-23-14-12-21/h1-20H;1-10H,11-14H2/q-1;+1/b;2-1+ |
InChI Key |
CXGJNVCXZTZSGT-WLHGVMLRSA-N |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.